



# **Application Notes and Protocols for PET Imaging Studies with PF-03654746 Tosylate**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | PF-03654746 Tosylate |           |
| Cat. No.:            | B1614210             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Positron Emission Tomography (PET) imaging studies to assess the brain histamine H3 receptor (H3R) occupancy of **PF-03654746 Tosylate**. The information is compiled from preclinical and clinical research, offering a guide for the design and execution of similar studies.

## Introduction

PF-03654746 is a potent and selective histamine H3 receptor antagonist that has been investigated for its therapeutic potential in various central nervous system disorders.[1] PET imaging offers a non-invasive method to quantify the engagement of PF-03654746 with its target, the H3R, in the living brain. This is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing regimens, and confirming its mechanism of action in clinical trials.

The primary method described in the literature for imaging H3R occupancy by PF-03654746 involves the use of the radioligand [<sup>11</sup>C]GSK189254, a potent and selective H3R antagonist suitable for PET imaging.

## **Quantitative Data Summary**



The following tables summarize key quantitative data from PET imaging studies involving PF-03654746 and the radioligand [11C]GSK189254.

Table 1: In Vivo and In Vitro Binding Properties

| Compound                    | Parameter            | Value                         | Species           |
|-----------------------------|----------------------|-------------------------------|-------------------|
| [ <sup>11</sup> C]GSK189254 | In vivo Kd           | 9.5 ± 5.9 pM                  | Human             |
| PF-03654746                 | In vitro human H3 Ki | 2.3 nM                        | Human             |
| PF-03654746                 | PET-based Cp,u IC50  | 0.99 nM                       | Non-human Primate |
| PF-03654746                 | PET-based Cp,u IC50  | 0.31 nM (0.144 ± 0.010 ng/mL) | Human             |

Table 2: Clinical H3 Receptor Occupancy of PF-03654746 in Humans

| Oral Dose of PF-03654746 | Time Post-Dose | Receptor Occupancy (Corrected for NTCO) |
|--------------------------|----------------|-----------------------------------------|
| 0.1 mg - 4 mg            | 3 hours        | 71% - 97%                               |
| 0.1 mg - 4 mg            | 24 hours       | 30% - 93%                               |

NTCO: Non-Tracer Carryover

## Signaling Pathways and Experimental Workflows Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. As a presynaptic autoreceptor, it inhibits histamine release, and as a heteroreceptor, it modulates the release of other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.





Click to download full resolution via product page

Caption: Simplified signaling pathway of the histamine H3 receptor.

## Experimental Workflow for a Human Receptor Occupancy PET Study

The following diagram outlines the typical workflow for a clinical PET study to determine the receptor occupancy of PF-03654746.





Click to download full resolution via product page

Caption: Workflow for a human H3R occupancy PET study with PF-03654746.



## Experimental Protocols Radiosynthesis of [11C]GSK189254

This protocol is based on the N-alkylation of a precursor with [11C]methyl iodide.

#### Materials:

- Precursor: 6-[(3-cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]pyridinecarboxamide
- [11C]CO2 produced from a cyclotron
- Reagents for conversion of [11C]CO2 to [11C]methyl iodide (e.g., LiAlH4, HI)
- Dimethylformamide (DMF)
- · Automated radiosynthesis module
- · HPLC system for purification
- Solid-phase extraction (SPE) cartridge (e.g., C18)
- · Sterile water for injection, USP
- · Ethanol, USP

#### Procedure:

- Production of [<sup>11</sup>C]CO<sub>2</sub>: [<sup>11</sup>C]CO<sub>2</sub> is produced via the <sup>14</sup>N(p,α)<sup>11</sup>C nuclear reaction in a gas target.
- Synthesis of [¹¹C]Methyl Iodide: The [¹¹C]CO2 is converted to [¹¹C]methyl iodide using an automated synthesis module.
- <sup>11</sup>C-Methylation: The precursor is dissolved in DMF. [<sup>11</sup>C]methyl iodide is bubbled through the precursor solution at an elevated temperature (e.g., 100°C) for several minutes to facilitate the N-methylation reaction.



- Purification: The reaction mixture is purified by reverse-phase HPLC to separate
   [¹¹C]GSK189254 from the unreacted precursor and other byproducts.
- Formulation: The collected HPLC fraction containing the radioligand is passed through an SPE cartridge to remove the HPLC solvent. The radioligand is then eluted from the cartridge with ethanol and formulated in sterile saline for injection.
- Quality Control: The final product is tested for radiochemical purity, chemical purity, specific activity, and sterility before administration.

## **Human PET Imaging Protocol**

## Subject Preparation:

- Subjects should fast for at least 4 hours before the PET scan.
- An arterial line is placed in one arm for blood sampling to determine the arterial input function.
- A venous line is placed in the other arm for injection of the radioligand.
- The subject's head is positioned in the PET scanner and immobilized using a head holder to minimize motion.

#### Image Acquisition:

- Baseline Scan:
  - A transmission scan is performed for attenuation correction.
  - A bolus of ~370 MBq of [11C]GSK189254 is injected intravenously.
  - A dynamic PET scan is acquired for 90 minutes.
- Drug Administration:
  - Following the baseline scan, a single oral dose of PF-03654746 (0.1 mg to 4 mg) is administered.



- Post-Dose Scans:
  - Repeat the dynamic PET scan (as in the baseline scan) at predetermined time points postdose (e.g., 3 hours and 24 hours).

#### **Blood Sampling:**

- Arterial blood samples are collected frequently during the initial phase of the scan (e.g., every 15 seconds for the first 2 minutes) and then at increasing intervals for the remainder of the scan.
- Plasma is separated, and radioactivity is measured. A portion of the plasma is used for metabolite analysis to determine the fraction of unmetabolized radioligand.
- Blood samples are also taken to measure the plasma concentration of PF-03654746.[2]

## **Data Analysis Protocol**

## Image Processing:

- PET images are reconstructed with corrections for attenuation, scatter, and random coincidences.
- Dynamic images are co-registered to a subject's MRI scan to allow for anatomical delineation of regions of interest (ROIs), such as the caudate, putamen, cortical regions, and cerebellum.

### Kinetic Modeling:

- Time-activity curves (TACs) are generated for each ROI.
- The TACs and the metabolite-corrected arterial plasma input function are fitted to a twotissue compartment model (2-TCM) to estimate the total volume of distribution (VT).

#### Non-Tracer Carryover (NTCO) Correction:

A non-tracer carryover effect can occur with high-affinity radioligands like [¹¹C]GSK189254,
 where the mass of the injected tracer from the first scan can occupy a non-negligible fraction



of receptors, biasing the results of subsequent scans.

 A correction method should be applied that takes into account the plasma concentration of the radioligand from the previous scan and its in vivo Kd to adjust the VT values of the postdose scans. This correction has been shown to adjust occupancy estimates by 0-15%.[2][3]

### Receptor Occupancy Calculation:

Receptor occupancy (RO) is calculated for each ROI using the following formula: RO (%) = 100 \* (VT,baseline - VT,post-dose) / VT,baseline where VT,baseline is the total volume of distribution from the baseline scan and VT,post-dose is the corrected total volume of distribution from the scan after PF-03654746 administration.

### PK/PD Modeling:

 The calculated receptor occupancy values are plotted against the corresponding plasma concentrations of PF-03654746 to estimate the IC<sub>50</sub> (the plasma concentration required to achieve 50% receptor occupancy).

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. PF-03654746 Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. PET imaging for receptor occupancy: meditations on calculation and simplification PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for PET Imaging Studies with PF-03654746 Tosylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1614210#pet-imaging-studies-with-pf-03654746-tosylate]



## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com